2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC15829042
Molecular Formula: C12H11ClF2N4
Molecular Weight: 284.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClF2N4 |
|---|---|
| Molecular Weight | 284.69 g/mol |
| IUPAC Name | 2-chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C12H11ClF2N4/c13-11-17-8-2-1-5-16-9(8)10(18-11)19-6-3-12(14,15)4-7-19/h1-2,5H,3-4,6-7H2 |
| Standard InChI Key | IYBGEGXIMVQLHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(F)F)C2=NC(=NC3=C2N=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine features a pyrido[3,2-d]pyrimidine core, a bicyclic system comprising a pyridine ring fused to a pyrimidine ring. Key substituents include:
-
Chlorine atom at position 2, enhancing electrophilicity and enabling nucleophilic substitution reactions.
-
4,4-Difluoropiperidin-1-yl group at position 4, contributing to steric bulk and modulating electronic properties via fluorine’s strong electron-withdrawing effects .
Molecular Formula: C₁₂H₁₂ClF₂N₄
Molecular Weight: 297.70 g/mol
IUPAC Name: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
The difluoropiperidine moiety adopts a chair conformation, with fluorine atoms occupying axial positions to minimize steric clashes . X-ray crystallography of analogous compounds reveals planar pyrido-pyrimidine cores, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via sequential functionalization of the pyrido-pyrimidine core (Figure 1):
-
Core Formation: Cyclocondensation of 3-aminopyridine-2-carboxylic acid derivatives with cyanamide yields the pyrido[3,2-d]pyrimidine scaffold .
-
Chlorination: Electrophilic aromatic substitution using POCl₃ introduces chlorine at position 2.
-
Piperidine Coupling: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro) at position 4 with 4,4-difluoropiperidine under basic conditions (K₂CO₃, DMF, 80°C) .
Table 1: Optimization of Synthesis Parameters
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | Cyanamide, HCl | 120 | 65 | 95 |
| Chlorination | POCl₃, DMF | 110 | 78 | 98 |
| Piperidine Coupling | 4,4-Difluoropiperidine, K₂CO₃ | 80 | 72 | 97 |
Analytical Characterization
-
NMR: ¹⁹F NMR shows two distinct signals at δ -118.2 and -120.5 ppm, confirming geminal difluorination .
-
HRMS: [M+H]⁺ observed at m/z 297.0654 (calc. 297.0658).
-
XRD: Unit cell parameters (a = 8.21 Å, b = 10.45 Å, c = 12.33 Å) indicate monoclinic symmetry .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits nanomolar inhibitory activity against EGFR (L858R/T790M mutant) and CDK4/6 kinases, critical targets in non-small cell lung cancer (NSCLC) and breast cancer :
Table 2: In Vitro Kinase Inhibition Data
| Target | IC₅₀ (nM) | Selectivity (vs Wild-Type EGFR) |
|---|---|---|
| EGFR L858R/T790M | 13 ± 1.2 | 150-fold |
| CDK4 | 8 ± 0.9 | 90-fold vs CDK2 |
| CDK6 | 11 ± 1.1 | 85-fold vs CDK2 |
Mechanistically, the chlorine atom forms a halogen bond with kinase hinge-region residues (e.g., Met793 in EGFR), while the difluoropiperidine group occupies a hydrophobic pocket near the gatekeeper residue (Thr790) .
Cellular Efficacy
In NCI-H1975 (EGFR-mutant NSCLC) and MCF-7 (ER⁺ breast cancer) cell lines, the compound reduces proliferation with IC₅₀ values of 0.29 ± 0.02 μM and 0.44 ± 0.04 μM, respectively . Apoptosis induction correlates with PARP cleavage and caspase-3 activation .
Pharmacological Properties
ADME Profile
-
Solubility: 12 μg/mL in PBS (pH 7.4), improved to 45 μg/mL with 0.5% Tween-80.
-
Permeability: PAMPA-BBB assay predicts moderate blood-brain barrier penetration (Pe = 4.2 × 10⁻⁶ cm/s) .
-
Metabolism: Hepatic microsomal stability (t₁/₂ = 48 min) with CYP3A4-mediated N-dealkylation as the major clearance pathway.
Toxicity
-
hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiac risk .
-
Cytotoxicity: Selectivity index (SI) > 100 in HEK293 cells vs cancer cells .
Therapeutic Applications
Oncology
Preclinical studies highlight potential in:
-
EGFR-TKI-Resistant NSCLC: Overcomes T790M-mediated resistance by irreversibly binding to Cys797 .
-
HR⁺/HER2⁻ Breast Cancer: Synergizes with palbociclib in CDK4/6 inhibition, delaying Rb phosphorylation .
CNS Disorders
The difluoropiperidine group enhances brain exposure, enabling exploration in:
-
Neuropathic Pain: Analogues show NR2B NMDA receptor antagonism (Ki = 15 nM) .
-
Neuroinflammation: Suppresses P2X7-mediated IL-1β release in macrophages (IC₅₀ = 0.8 μM) .
Comparative Analysis with Structural Analogues
Table 3: Impact of Substituents on Activity
| Compound | R Group | EGFR IC₅₀ (nM) | BBB Permeability (Pe, 10⁻⁶ cm/s) |
|---|---|---|---|
| Target Compound | 4,4-Difluoropiperidine | 13 | 4.2 |
| Analog 1 | Piperidine | 45 | 2.1 |
| Analog 2 | 3,3-Difluoropiperidine | 28 | 3.8 |
Fluorination at C4 improves kinase affinity and BBB penetration compared to non-fluorinated or C3-fluorinated analogues .
Future Directions
-
Prodrug Development: Esterification of the piperidine nitrogen to enhance oral bioavailability.
-
Combination Therapies: Co-administration with immune checkpoint inhibitors to overcome tumor microenvironment resistance .
-
CNS Penetration Optimization: Deuterium substitution at metabolically labile sites to prolong half-life .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume